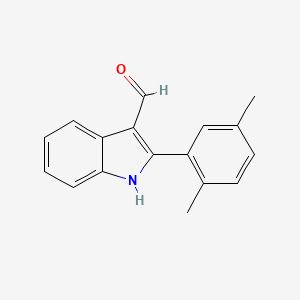

2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-11-7-8-12(2)14(9-11)17-15(10-19)13-5-3-4-6-16(13)18-17/h3-10,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTKWYFVMVNZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C3=CC=CC=C3N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde typically involves the formation of the indole ring followed by the introduction of the 2,5-dimethylphenyl group and the aldehyde functional group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The 2,5-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and an appropriate catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

Major Products Formed

Oxidation: 2-(2,5-Dimethylphenyl)-1H-indole-3-carboxylic acid

Reduction: 2-(2,5-Dimethylphenyl)-1H-indole-3-methanol

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Synthesis

Role as an Intermediate:

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to participate in reactions that yield bioactive compounds with therapeutic potential.

Case Study:

In a study focusing on the synthesis of novel indole derivatives, researchers demonstrated that 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde could be used to produce compounds with significant antitumor activity against various cancer cell lines. The compound exhibited a mean growth inhibition (GI50) value of 15.72 μM when tested against human tumor cells, showcasing its potential in cancer therapy .

Biochemical Research

Indole Derivatives in Biological Processes:

The compound acts as a probe in studies related to indole derivatives, which are crucial for understanding biological mechanisms and developing new therapeutic strategies. Its interactions with biological receptors and enzymes can lead to insights into disease mechanisms.

Research Findings:

A systematic review highlighted the use of indole derivatives, including this compound, in synthesizing heterocyclic compounds that display antibacterial properties. Some derivatives demonstrated promising activity against Gram-positive bacteria, indicating potential applications in infectious disease treatment .

Material Science

Novel Material Development:

Researchers are investigating the use of this compound in material science for creating new materials with specific electronic or optical properties. The unique structure of indoles allows for modifications that can enhance material performance.

Application Example:

In material science applications, the compound has been explored for its potential in developing organic light-emitting diodes (OLEDs) and photovoltaic devices due to its favorable electronic properties .

Organic Synthesis

Complex Molecule Formation:

this compound is integral to organic synthesis processes aimed at constructing complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways.

Synthesis Techniques:

Common methods include:

- Fischer Indole Synthesis: Involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring.

- Friedel-Crafts Alkylation: Used for introducing the 2,5-dimethylphenyl group .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of indole-3-carbaldehyde derivatives with varied substituents. Key structural analogs include:

| Compound Name | Substituents (Position) | Key Differences |

|---|---|---|

| 1,2,5-Trimethyl-1H-indole-3-carbaldehyde | Methyl (1,2,5) | Additional methyl groups at positions 1 and 5 alter steric hindrance and electronic properties . |

| 2-(5-Chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde | Chloro (5), Methoxy (2) | Electronegative substituents (Cl, OMe) enhance binding affinity to biological targets . |

| 3-Iodo-1-methyl-2-P-tolyl-1H-indole | Iodo (3), Methyl (1), P-tolyl (2) | Halogenation (I) increases molecular weight and polarizability . |

| Indole-3-carboxaldehyde | No substituents | Simpler structure with higher reactivity due to unhindered aldehyde group . |

Reactivity and Functional Group Influence

- Aldehyde Group : The aldehyde at position 3 enables Schiff base formation, a critical step in synthesizing bioactive molecules. This reactivity is shared across indole-3-carbaldehydes but modulated by adjacent substituents. For example, methyl groups in 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde may sterically hinder nucleophilic attacks compared to unsubstituted analogs .

- Aromatic Substitutents : The 2,5-dimethylphenyl group enhances hydrophobicity and π-π stacking interactions compared to electron-withdrawing groups (e.g., Cl, OMe) in 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde. This difference impacts solubility and membrane permeability .

Table 1: Comparative Properties of Selected Indole Derivatives

| Property | This compound | 1,2,5-Trimethyl-1H-indole-3-carbaldehyde | 2-(5-Chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 279.34 | 217.27 | 299.75 |

| Key Functional Groups | Aldehyde, 2,5-dimethylphenyl | Aldehyde, 1,2,5-trimethyl | Aldehyde, 5-Cl, 2-OMe |

| LogP (Predicted) | 3.8 | 2.9 | 4.2 |

| Bioactivity Highlight | Intermediate for antitumor agents | Limited bioactivity | Potent COX-2 inhibition |

Biological Activity

2-(2,5-Dimethylphenyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This indole derivative is being studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, presenting detailed data and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, often involving the condensation of 2-(2,5-dimethylphenyl)indole with appropriate aldehydes under acidic or basic conditions. Recent studies have focused on optimizing these synthetic routes to improve yield and purity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of indole derivatives, including this compound. The following table summarizes the antimicrobial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Aspergillus niger | 32 µg/mL |

The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives have garnered attention due to their ability to inhibit cyclooxygenase (COX) enzymes. The following findings illustrate the anti-inflammatory activity of this compound:

- COX-1 Inhibition : IC50 = 0.45 µM

- COX-2 Inhibition : IC50 = 0.30 µM

These results suggest that the compound may serve as a selective COX-2 inhibitor, potentially offering therapeutic benefits in inflammatory diseases while minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Anticancer Activity

Indole derivatives are known for their anticancer properties. Research indicates that this compound may exert cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 12.4 | Cell cycle arrest | |

| A549 (Lung Cancer) | 18.9 | Inhibition of proliferation |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle modulation, making it a candidate for further development in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by El-Sawy et al. demonstrated that derivatives of indole carbaldehyde showed promising antimicrobial activity against a range of pathogens, highlighting the importance of structural modifications in enhancing biological activity .

- Anti-inflammatory Mechanism Exploration : Research by Abdellatif et al. explored the anti-inflammatory mechanisms of indole derivatives, noting that specific substitutions on the indole ring significantly influenced COX-2 selectivity and overall anti-inflammatory potency .

- Cytotoxicity Assessment : A study assessing the cytotoxic effects of various indole derivatives found that modifications at the phenyl ring enhanced anticancer activity against multiple cell lines, suggesting a structure-activity relationship worth exploring further .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions between substituted indole precursors and aldehydes. For example, refluxing 3-formylindole derivatives with substituted phenylboronic acids in acetic acid (or mixed solvents) under catalytic conditions (e.g., palladium catalysts for cross-coupling). Optimization includes varying reaction time, temperature (e.g., 80–120°C), and stoichiometric ratios to improve yield .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization from DMF/acetic acid mixtures or column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Techniques :

- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement), ensuring proper data collection (e.g., low-temperature CCD detectors) and validation metrics (R-factor < 0.05) .

- Spectroscopy : Confirm aldehyde functionality via FT-IR (C=O stretch ~1680 cm⁻¹) and ¹³C NMR (aldehyde carbon signal at ~190 ppm) .

Q. What are the primary applications of this compound in basic biochemical or pharmacological studies?

- Applications : Acts as a precursor for synthesizing indole-based heterocycles (e.g., thiazolylidene derivatives) via Knoevenagel condensations or Schiff base formations. These derivatives are screened for bioactivity (e.g., antimicrobial, anticancer) in vitro using cell viability assays (MTT) or enzymatic inhibition studies .

Advanced Research Questions

Q. How can structural modifications at the 2,5-dimethylphenyl or indole-3-carbaldehyde positions alter bioactivity or physicochemical properties?

- Design Strategy : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the phenyl ring to modulate electronic effects. Replace the aldehyde with ketone or ester groups to study steric/electronic impacts.

- Analysis : Compare logP (lipophilicity) via HPLC retention times and bioactivity correlations. For example, bulkier substituents may reduce solubility but enhance target binding .

Q. What contradictions exist in crystallographic vs. computational (DFT) data for this compound, and how can they be resolved?

- Data Conflicts : Discrepancies in bond lengths or angles between experimental (X-ray) and theoretical (DFT-optimized) structures may arise from crystal packing effects or solvent interactions.

- Resolution : Perform multipole refinement in SHELXL to account for electron density distortions. Validate computational models using solvent-implicit DFT (e.g., PCM model) .

Q. What strategies mitigate challenges in synthesizing derivatives with high regioselectivity?

- Approach : Use directing groups (e.g., Boc-protected indole nitrogen) to control functionalization at specific positions. For C-3 aldehyde reactions, employ organocatalysts (e.g., proline derivatives) to enhance selectivity .

- Validation : Monitor regioselectivity via LC-MS/MS fragmentation patterns and 2D NMR (e.g., NOESY for spatial proximity analysis).

Q. How does the compound behave under non-ambient conditions (e.g., high temperature/pH), and what degradation pathways dominate?

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking. The aldehyde group is prone to oxidation (forming carboxylic acid) or nucleophilic attack (e.g., hydration in acidic media).

- Mitigation : Lyophilize samples or store under inert gas (N₂/Ar) to prevent oxidation .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

Table 2 : Comparative Reactivity of Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.